molecular formula C19H29NO6S B2515963 N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide CAS No. 898413-39-3

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide

Cat. No.: B2515963
CAS No.: 898413-39-3
M. Wt: 399.5
InChI Key: XSIGXXDDSWNLGO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide is a useful research compound. Its molecular formula is C19H29NO6S and its molecular weight is 399.5. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-triethoxy-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with G protein-gated inwardly-rectifying potassium (GIRK) channels, specifically the GIRK1/2 subtype . These interactions are crucial as GIRK channels are key effectors in GPCR signaling pathways, modulating cellular excitability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with GIRK channels affects the excitability of cells, particularly in the brain and peripheral tissues . This modulation can impact various physiological processes, including heart rate regulation and neurotransmission .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator of GIRK channels, enhancing their activity and promoting potassium ion flow into the cells . This activation can lead to changes in cellular excitability and downstream signaling pathways . Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound exhibits good stability and minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of GIRK channels and consistent modulation of cellular excitability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK channels without causing significant adverse effects . At higher doses, it may lead to toxicity and adverse effects, including disrupted cellular function and potential organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic stability is enhanced by its structural properties, which reduce its susceptibility to enzymatic degradation . This stability allows for prolonged activity and effectiveness in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, enhancing its biological effects .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-3,4,5-triethoxy-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO6S/c1-5-20(15-9-10-27(22,23)13-15)19(21)14-11-16(24-6-2)18(26-8-4)17(12-14)25-7-3/h11-12,15H,5-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIGXXDDSWNLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.